trans-3-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclobutanamine
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Overview
Description
trans-3-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclobutanamine: is a compound that features a cyclobutanamine core substituted with a 1,5-dimethyl-1H-pyrazol-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole with a cyclobutanamine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
trans-3-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
trans-3-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-3-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine
Uniqueness
trans-3-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclobutanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclobutanamine core and pyrazole substituent contribute to its versatility and potential for various applications .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
3-(1,5-dimethylpyrazol-3-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-6-3-9(11-12(6)2)7-4-8(10)5-7/h3,7-8H,4-5,10H2,1-2H3 |
InChI Key |
MXZOFUPBDGGIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C2CC(C2)N |
Origin of Product |
United States |
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